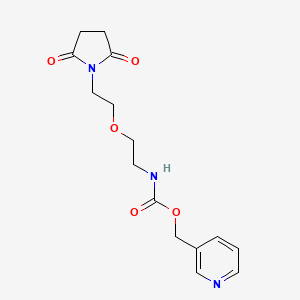![molecular formula C22H25N5O5 B2839911 ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-31-0](/img/structure/B2839911.png)
ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the pleasant fragrances of fruits and flowers .
Synthesis Analysis
Esters are typically formed by condensation of an acid and an alcohol with the elimination of a molecule of water . This process is known as esterification .Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters can participate in a variety of chemical reactions, including hydrolysis, reduction, and Claisen condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2-Ethoxyethyl acetate, a related ester, is a liquid at room temperature and is used as a solvent .Applications De Recherche Scientifique
Isomerization and Synthesis Methods
Research has explored the isomerization processes involving the imidazolide linkage in related tricyclic systems. One study focused on the rearrangement through fission and recyclization of the pyrimidine ring, influenced by electronic factors of substituents. This mechanism provides insights into the behavior of similar compounds under specific conditions (Itaya et al., 1999).
Antimicrobial Activities
The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share structural similarities with the compound , has been reported. These synthesized compounds showed potential antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, underscoring the relevance of such compounds in medicinal chemistry (Sharma, Sharma, & Rane, 2004).
Chemical Synthesis and Characterization
Another study highlighted the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, demonstrating a methodological approach to structurally diverse compounds that could have varied biological activities (Bekircan & Bektaş, 2008).
Green Chemistry Approaches
A study on eco-friendly methodologies for synthesizing aromatic esters, including those used as cosmetic ingredients, showcases the potential of using green chemistry principles for the synthesis of compounds with similar structures. This approach emphasizes the importance of environmentally friendly methods in chemical synthesis (Villa et al., 2005).
Analytical and Synthetic Applications
The availability of dimethyl derivatives of imidazolinone herbicides has led to the development of efficient gas chromatographic methods for trace analysis of these compounds, indicating the utility of similar chemical structures in analytical chemistry (Anisuzzaman et al., 2000).
Antioxidant Potential
Compounds derived from red seaweed, structurally related to the compound of interest, were characterized for their potential antioxidant activities. This research highlights the significance of natural and synthetic compounds with antioxidant properties for pharmaceutical and food industries (Chakraborty et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-[2-(2-ethoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-5-31-12-11-25-19(28)17-18(24(4)22(25)30)23-21-26(17)13-14(3)27(21)16-9-7-15(8-10-16)20(29)32-6-2/h7-10,13H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKKMEQFWBLWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(=O)OCC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

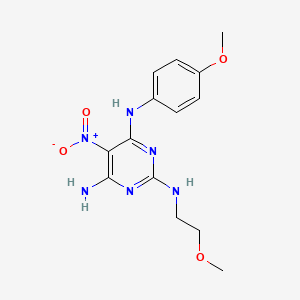
![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)
![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)
![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)
![Rac-(2s,3ar)-3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2839838.png)
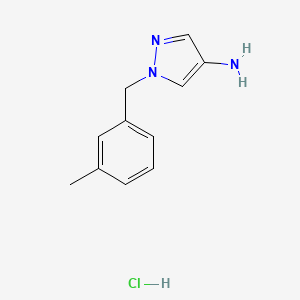

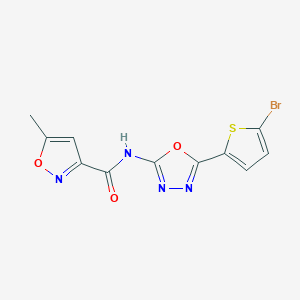
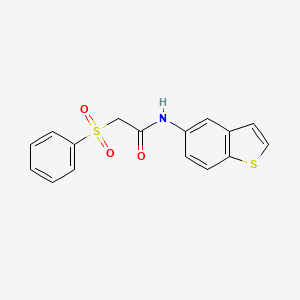
![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2839846.png)

